Integracin A

Description

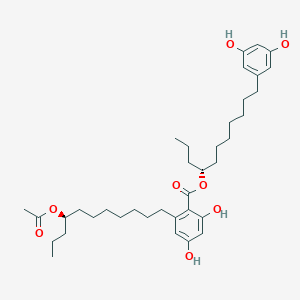

potent HIV-1 integrase inhibitor from Chinese mangrove plant Sonneratia hainanensis; structure in first source

Properties

IUPAC Name |

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2-[(8R)-8-acetyloxyundecyl]-4,6-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3/t33-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCCZIASPPCLCU-KKLWWLSJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Styrylquinolines, a Novel Class of HIV Integrase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanism of action of styrylquinolines (SQLs), a class of compounds representing a new frontier in HIV integrase inhibition. Unlike traditional integrase inhibitors that primarily target the strand transfer step, SQLs exhibit a unique mode of action by interfering with viral DNA accumulation during reverse transcription, prior to the integration of viral DNA into the host genome. This guide details the molecular interactions, effects on the viral life cycle, and the experimental evidence that elucidates this novel mechanism.

Introduction: A New Paradigm in Integrase Inhibition

The Human Immunodeficiency Virus (HIV) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. For years, this enzyme has been a key target for antiretroviral therapy. Styrylquinolines (SQLs) have emerged as a promising class of integrase inhibitors with a distinct mechanism of action. In vitro studies have demonstrated that SQLs inhibit both the 3' processing and strand transfer activities of integrase.[1] It is believed they achieve this by competing with the long terminal repeat (LTR) substrate for binding to the integrase enzyme.[1][2]

This guide will delve into the cellular and molecular mechanisms of SQLs, presenting the key experimental findings that differentiate them from other classes of anti-integrase agents, such as diketo acids.

Core Mechanism of Action: Targeting Pre-Integration Steps

The primary mechanism of action of Styrylquinolines lies in their ability to inhibit HIV replication at a stage prior to the integration of viral DNA. While they are confirmed integrase inhibitors, their effect is observed earlier in the viral life cycle than previously characterized integrase-targeting drugs.

Interference with Reverse Transcription

A key finding that sets SQLs apart is their impact on the synthesis of viral DNA. Quantitative reverse transcription PCR experiments have shown that treatment of HIV-1 infected cells with SQLs leads to a reduction in the amount of late cDNA.[1][2] This suggests that by targeting the integrase enzyme, SQLs indirectly impair the process of reverse transcription. This is a significant departure from other integrase inhibitors that act after the completion of reverse transcription.

No Effect on Viral Entry

Crucially, the inhibitory action of SQLs is not due to interference with the initial stages of viral infection. Experimental evidence has demonstrated that:

-

SQLs do not inhibit the entry of genomic RNA into the host cell.[2]

-

They do not disrupt the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor.[2]

-

Cell-to-cell fusion is not affected by SQLs, even at concentrations up to 20 times their 50% inhibitory concentration (IC50).[2]

-

The antiviral activity of SQLs is independent of the retroviral envelope pseudotype, further confirming that their target is not involved in viral entry.[2]

Signaling Pathways and Molecular Interactions

The following diagram illustrates the proposed mechanism of action for Styrylquinolines within the early stages of the HIV-1 life cycle.

Caption: Proposed mechanism of action for Styrylquinolines in the HIV-1 life cycle.

Experimental Evidence and Data

The following table summarizes the key quantitative findings from studies on Styrylquinolines.

| Experiment | Finding | Implication | Reference |

| In vitro Integrase Assays | SQLs inhibit both 3' processing and strand transfer activities. | SQLs are direct inhibitors of the integrase enzyme. | [1] |

| Competition Assays | SQLs compete with the LTR substrate for integrase binding. | The mechanism of inhibition is competitive. | [1][2] |

| Quantitative RT-PCR | Reduced accumulation of late viral cDNA in SQL-treated cells. | SQLs interfere with a pre-integration step related to reverse transcription. | [1][2] |

| Viral Entry Assays | No inhibition of gp120-CD4 interaction or cell-to-cell fusion. | The target of SQLs is not involved in viral entry. | [2] |

| Drug Resistance Studies | Mutations conferring resistance to SQLs appear in the integrase gene. | Confirms that integrase is the cellular target of SQLs. | [1][2] |

| Cross-Resistance Studies | SQLs are active against viruses resistant to reverse transcriptase inhibitors and diketo acid integrase inhibitors. | SQLs represent a distinct class of anti-integrase compounds with a different resistance profile. | [2] |

Detailed Experimental Protocols

The following outlines the methodologies used to elucidate the mechanism of action of Styrylquinolines.

Quantitative Reverse Transcription PCR (qRT-PCR)

-

Objective: To quantify the amount of early and late reverse transcription products (viral cDNA) in HIV-1 infected cells treated with SQLs.

-

Protocol:

-

Human cells (e.g., HeLa P4) are infected with HIV-1 in the presence or absence of varying concentrations of SQLs.

-

At different time points post-infection, total DNA is extracted from the cells.

-

Quantitative PCR is performed using primers specific for early and late HIV-1 cDNA products.

-

The amount of each product is normalized to a housekeeping gene to control for variations in DNA extraction and amplification efficiency.

-

A reduction in the amount of late cDNA in SQL-treated cells compared to untreated controls indicates an effect on reverse transcription.

-

Drug Resistance Selection and Analysis

-

Objective: To identify the cellular target of SQLs by generating and characterizing drug-resistant viral strains.

-

Protocol:

-

HIV-1 is cultured in the presence of gradually increasing concentrations of an SQL compound.

-

Viral isolates that show reduced susceptibility to the SQL are selected and cloned.

-

The integrase gene from these resistant viruses is sequenced to identify mutations.

-

Site-directed mutagenesis is used to introduce the identified mutations into a wild-type HIV-1 proviral DNA clone.

-

The resulting mutant viruses are tested for their susceptibility to SQLs to confirm that the mutations confer resistance.

-

The workflow for identifying the cellular target of SQLs is depicted below.

Caption: Experimental workflow for identifying the cellular target of SQLs.

Conclusion and Future Directions

Styrylquinolines represent a novel class of HIV integrase inhibitors with a unique mechanism of action that distinguishes them from existing antiretroviral drugs. Their ability to interfere with the accumulation of viral cDNA prior to integration opens up new avenues for drug development and combination therapies. Further research is warranted to fully elucidate the precise molecular interactions between SQLs, integrase, and the reverse transcription complex. The development of SQLs and similar compounds could provide new options for treating HIV, particularly in cases of resistance to other drug classes.

References

- 1. Styrylquinolines, Integrase Inhibitors Acting Prior to Integration: a New Mechanism of Action for Anti-Integrase Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Styrylquinolines, integrase inhibitors acting prior to integration: a new mechanism of action for anti-integrase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Integracin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Integracin A, a natural product identified as a potent inhibitor of HIV-1 integrase. This document collates the available quantitative data, details the likely experimental methodologies employed in its characterization, and visualizes its mechanism of action within the context of the HIV-1 life cycle.

Quantitative Biological Activity of Integracin A

Integracin A has been demonstrated to inhibit the enzymatic activity of HIV-1 integrase. The following table summarizes the key quantitative data from in vitro assays, providing a clear comparison of its potency in different stages of the integration process.

| Assay Type | Target | Parameter | Value | Reference |

| HIV-1 Integrase Coupled Assay | Overall Integrase Activity | IC50 | 3.2 µM | [1] |

| HIV-1 Integrase Strand Transfer Assay | Strand Transfer Step | IC50 | 32 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Inhibition of HIV-1 Integrase

Integracin A exerts its antiviral activity by targeting HIV-1 integrase, a critical enzyme for viral replication. HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for the establishment of a productive infection. This process involves two key steps: 3'-processing and strand transfer. The available data indicates that Integracin A inhibits both the overall integration process and the specific strand transfer step.

The following diagram illustrates the general mechanism of HIV-1 integrase and the point of inhibition by Integracin A.

Experimental Protocols

While the full experimental details for the characterization of Integracin A are proprietary to the original research, this section outlines the standard methodologies for the key assays used to determine its biological activity.

HIV-1 Integrase Coupled Assay

This assay measures the overall activity of HIV-1 integrase, encompassing both the 3'-processing and strand transfer steps.

Principle: A donor DNA substrate, mimicking the long terminal repeat (LTR) of the viral DNA, is incubated with recombinant HIV-1 integrase and a target DNA substrate. The integration of the donor DNA into the target DNA is then quantified, typically through an ELISA-based method.

General Protocol:

-

Plate Preparation: 96-well plates are coated with a capture molecule (e.g., streptavidin) and then with a biotinylated donor DNA substrate.

-

Enzyme Incubation: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

-

Inhibitor Addition: Serial dilutions of Integracin A (or control compounds) are added to the wells.

-

Strand Transfer Reaction: A labeled target DNA (e.g., with digoxigenin) is added to initiate the integration reaction.

-

Detection: The plate is washed to remove unincorporated target DNA. An antibody conjugated to an enzyme (e.g., anti-digoxigenin-HRP) is added, followed by a chromogenic substrate.

-

Data Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated from the dose-response curve.

The following diagram illustrates the workflow for a typical HIV-1 integrase coupled assay.

HIV-1 Integrase Strand Transfer Assay

This assay specifically measures the ability of an inhibitor to block the strand transfer step of the integration process.

Principle: A pre-processed donor DNA (mimicking the viral DNA after 3'-processing) is used as the substrate. The assay then measures the covalent joining of this pre-processed DNA to a target DNA molecule, catalyzed by HIV-1 integrase.

General Protocol:

-

Substrate Preparation: A pre-processed donor DNA substrate (often a synthetic oligonucleotide) is prepared.

-

Reaction Mixture: The reaction is set up in a microcentrifuge tube containing reaction buffer, recombinant HIV-1 integrase, the pre-processed donor DNA, and a target DNA substrate.

-

Inhibitor Addition: Integracin A is added at various concentrations.

-

Reaction Incubation: The reaction is incubated to allow for the strand transfer to occur.

-

Product Separation: The reaction products are separated by gel electrophoresis.

-

Detection and Quantification: The gel is imaged, and the amount of strand transfer product is quantified.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of Integracin A.

The following diagram outlines the logical steps in an HIV-1 integrase strand transfer assay.

Conclusion

Integracin A is a natural product with demonstrated inhibitory activity against HIV-1 integrase. The available quantitative data indicates that it is a micromolar inhibitor of both the overall integration process and the specific strand transfer step. The methodologies outlined in this guide represent the standard approaches for characterizing such inhibitors. Further research into the specific molecular interactions between Integracin A and the integrase enzyme would provide a more detailed understanding of its mechanism of action and could inform the development of more potent and specific antiviral agents.

References

An In-depth Technical Guide to Integracin A as an HIV-1 Integrase Inhibitor

Disclaimer: Extensive searches of scientific literature and databases did not yield any information on a compound specifically named "Integracin A." Therefore, this guide utilizes Raltegravir , a well-characterized and clinically approved HIV-1 integrase inhibitor, as a representative example to illustrate the core principles, experimental evaluation, and mechanism of action relevant to this class of antiretroviral drugs. The data, protocols, and pathways described herein pertain to Raltegravir and are intended to serve as a comprehensive template for the scientific and research community.

Introduction to HIV-1 Integrase Inhibition

Human Immunodeficiency Virus type 1 (HIV-1) replication is critically dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[1] This process, known as integration, is essential for the establishment of a productive and persistent infection.[2] HIV-1 integrase performs two key catalytic reactions: 3'-processing and strand transfer.[2] Due to its crucial role in the viral life cycle and the absence of a human homolog, HIV-1 integrase is a prime target for antiretroviral therapy.[3]

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block the strand transfer step of integration.[2] By binding to the active site of the integrase-viral DNA complex, these inhibitors prevent the covalent linkage of the viral DNA to the host chromosome, thereby halting viral replication.[4] Raltegravir was the first INSTI to be approved for clinical use and serves as a cornerstone for understanding the mechanism and potential of this drug class.[5]

Quantitative Data for Raltegravir

The potency of HIV-1 integrase inhibitors is quantified through various in vitro and cell-based assays. The most common metrics are the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based viral replication assays.

| Assay Type | Target | Inhibitor | IC50 / EC50 (nM) | Notes |

| Enzymatic Assay | Recombinant HIV-1 Integrase (Strand Transfer) | Raltegravir | 2 - 7 | Inhibition of the strand transfer reaction in a cell-free system.[2] |

| Enzymatic Assay | Prototype Foamy Virus (PFV) Integrase (Wild-Type) | Raltegravir | 90 | PFV integrase is often used as a model for HIV-1 integrase due to structural similarities.[1] |

| Enzymatic Assay | PFV Integrase (S217Q Mutant) | Raltegravir | 40 | Demonstrates potency against a specific mutant enzyme.[1] |

| Cell-Based Assay | HIV-1 Replication (in Human T-lymphoid cells) | Raltegravir | 31 (IC95) | 95% inhibitory concentration in a cell culture model.[1] |

| Cell-Based Assay | HIV-2 Replication (in CEMx174 cells) | Raltegravir | 6 (IC95) | Demonstrates activity against HIV-2.[1] |

| Cell-Based Assay | HIV-1 Wild-Type | Raltegravir | 15 (Protein-adjusted IC90) | 90% inhibitory concentration adjusted for protein binding.[6] |

| Cell-Based Assay | HIV-1 (N155H Mutant) | Raltegravir | Varies (up to 14-fold resistance) | A common resistance mutation that reduces susceptibility to Raltegravir.[7] |

| Cell-Based Assay | HIV-1 (Q148H/R/K Mutants) | Raltegravir | Varies (7 to 22-fold resistance) | Primary resistance mutations that decrease the efficacy of Raltegravir.[8] |

| Cell-Based Assay | HIV-1 (Y143C/R Mutants) | Raltegravir | Varies (significant resistance) | Another key pathway for the development of resistance to Raltegravir.[9] |

Mechanism of Action of Raltegravir

Raltegravir functions as an Integrase Strand Transfer Inhibitor (INSTI).[4] Its mechanism of action involves the following key steps:

-

Binding to the Integrase-Viral DNA Complex: After the 3'-processing of the viral DNA by integrase, Raltegravir binds to the catalytic site of the integrase, which is complexed with the processed viral DNA ends.[2]

-

Chelation of Metal Ions: The active site of integrase contains essential divalent metal ions (typically Mg2+). Raltegravir chelates these metal ions, rendering the catalytic site inactive.[2]

-

Inhibition of Strand Transfer: By incapacitating the active site, Raltegravir prevents the integrase from catalyzing the strand transfer reaction, which is the covalent joining of the viral DNA to the host cell's chromosomal DNA.[4]

-

Halting Viral Replication: The inhibition of integration prevents the establishment of a productive HIV-1 infection, thereby blocking the replication of the virus.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raltegravir - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]

- 5. Raltegravir: molecular basis of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations Associated with Failure of Raltegravir Treatment Affect Integrase Sensitivity to the Inhibitor In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV resistance to raltegravir - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Integracin A: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the solubility characteristics of Integracin A, a potent HIV-1 integrase inhibitor. Given the limited availability of specific quantitative solubility data for Integracin A, this document leverages available information on its compound class, alkylresorcinols, to provide a comprehensive understanding of its likely solubility profile. This guide also outlines detailed experimental protocols for determining solubility and provides a visualization of the relevant biological pathway.

Introduction to Integracin A

Integracin A is a naturally occurring alkylresorcinol that has demonstrated significant inhibitory activity against HIV-1 integrase, a critical enzyme in the viral replication cycle. As with many lipophilic natural products, understanding its solubility in various solvents is paramount for formulation development, preclinical testing, and overall drug discovery and development efforts.

Predicted Solubility of Integracin A

While specific quantitative solubility data for Integracin A is not widely published, its classification as an alkylresorcinol allows for informed predictions of its solubility in common laboratory solvents. Alkylresorcinols are generally soluble in a range of organic solvents. The following table summarizes the expected qualitative solubility of Integracin A based on the known behavior of this compound class.

| Solvent Class | Solvent | Expected Solubility | Notes |

| Polar Protic | Methanol | Soluble | Integracin A has been noted to be soluble in methanol for the preparation of stock solutions.[1] Alkylresorcinols, in general, are soluble in methanol. |

| Ethanol | Soluble | Alkylresorcinols are generally soluble in ethanol. | |

| Polar Aprotic | Acetone | Highly Soluble | Acetone has been shown to be a highly efficient solvent for the extraction of alkylresorcinols, suggesting good solubility. |

| Ethyl Acetate | Soluble | Alkylresorcinols are known to be soluble in ethyl acetate. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | While specific data for Integracin A is unavailable, DMSO is a common solvent for similar non-polar compounds. | |

| Nonpolar | Chloroform | Soluble | Alkylresorcinols are generally soluble in chloroform. |

| Dichloromethane | Soluble | Similar to chloroform, dichloromethane is expected to be a good solvent for Integracin A. | |

| Diethyl Ether | Soluble | Alkylresorcinols are soluble in diethyl ether. | |

| Cyclohexane | Soluble | Cyclohexane is a suitable solvent for the non-polar alkyl chain of Integracin A. | |

| n-Hexane | Soluble | Similar to cyclohexane, n-hexane is expected to solubilize Integracin A. | |

| Aqueous | Water | Insoluble | As a lipophilic molecule, Integracin A is expected to have very low solubility in water. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standard procedure for determining the equilibrium solubility of Integracin A in a given solvent. This method is widely accepted and suitable for lipophilic compounds.

Materials and Equipment

-

Integracin A (solid)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Integracin A to a series of glass vials.

-

Pipette a known volume of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be suitable.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV-Vis detector at a wavelength determined by the UV spectrum of Integracin A.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of Integracin A of known concentrations in the chosen solvent.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of Integracin A in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of Integracin A in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

-

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Integracin A.

Caption: Workflow for determining the equilibrium solubility of Integracin A.

Simplified HIV-1 Integrase Inhibition Pathway

Integracin A exerts its antiviral effect by inhibiting the HIV-1 integrase enzyme. This diagram shows a simplified representation of the strand transfer step of HIV-1 integration and its inhibition.

Caption: Simplified pathway of HIV-1 integrase inhibition by Integracin A.

Conclusion

This technical guide provides a foundational understanding of the solubility of Integracin A, based on the properties of its chemical class, alkylresorcinols. While direct quantitative data remains limited, the provided experimental protocols offer a robust framework for researchers to determine the precise solubility in their solvents of interest. The visualization of the experimental workflow and the biological pathway of inhibition serves to further aid researchers in their drug development efforts with this promising antiviral compound.

References

An In-depth Technical Guide to Known Targets of HIV-1 Integrase Inhibitors Beyond HIV-1 Integrase

Disclaimer: This document addresses the known targets of the broader class of HIV-1 integrase strand transfer inhibitors (INSTIs). The specific compound "Integracin A," a potent HIV-1 integrase inhibitor isolated from the fungus Cytonaema sp., has received very limited scientific attention since its initial report in 2002. Consequently, there is a lack of published data regarding its potential off-target effects. The information presented herein is based on studies of other, more extensively researched INSTIs and should not be directly extrapolated to Integracin A without further investigation.

Introduction

HIV-1 integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART), effectively suppressing viral replication by preventing the integration of the viral genome into the host cell's DNA. While highly specific for the HIV-1 integrase enzyme, the potential for off-target interactions remains a critical area of investigation for understanding the full pharmacological profile and long-term safety of this drug class. This guide provides a comprehensive overview of the known non-HIV-1 integrase targets of INSTIs, with a focus on the underlying experimental evidence and methodologies.

Primary Off-Target of Interest: RAG1/RAG2 Recombinase

A significant body of research has focused on the potential interaction of INSTIs with the Recombination-Activating Gene (RAG) complex, composed of the RAG1 and RAG2 proteins. This complex is essential for V(D)J recombination, a process critical for the generation of diverse T-cell receptors and immunoglobulins in the adaptive immune system. The mechanistic similarities between HIV-1 integrase and the RAG recombinase, particularly in their DNA cleavage and joining functions, have made the RAG complex a plausible off-target for INSTIs.[1][2][3][4]

Several studies have investigated the inhibitory effects of various INSTIs on RAG1/RAG2 activity. The following table summarizes the available quantitative data.

| Integrase Inhibitor | Target/Assay | IC50 | Reference(s) |

| p10 (diketo acid) | RAG1/RAG2 cleavage | 20 µM | [1][4][5] |

| p8 (diketo acid) | RAG1/RAG2 cleavage | 200 µM | [4][5] |

| Elvitegravir (EVG) | RAG1/RAG2 cleavage | Not specified, but inhibition observed at 50-200 µM | [5] |

| Dolutegravir (DTG) | RAG1/RAG2 cleavage | Not inhibited at supratherapeutic concentrations | [2] |

| Raltegravir (RAL) | RAG1/RAG2 cleavage | Not inhibited at supratherapeutic concentrations | [2] |

| Bictegravir (BIC) | RAG1/RAG2 cleavage | Not inhibited at supratherapeutic concentrations | [2] |

| Cabotegravir (CAB) | RAG1/RAG2 cleavage | Not inhibited at supratherapeutic concentrations | [2] |

Note: Supratherapeutic concentrations refer to drug levels that are higher than those typically observed in patients undergoing treatment.

The proposed mechanism for INSTI-mediated inhibition of RAG1/RAG2 involves interference with the binding of the RAG complex to its DNA substrate, the recombination signal sequences (RSSs).[1][3] This disruption prevents the initiation of DNA cleavage required for V(D)J recombination.

Other Potential Off-Target Effects and Associated Adverse Events

While the interaction with RAG1/RAG2 is the most mechanistically explored off-target effect, clinical observations and further research have pointed to other potential off-target activities of INSTIs, which may contribute to reported adverse events.

-

Neuropsychiatric Effects: Some INSTIs, particularly dolutegravir, have been associated with neuropsychiatric side effects such as insomnia, dizziness, and depression.[6][7][8] The underlying off-target interactions for these effects are not yet fully elucidated but are an active area of research.

-

Weight Gain: An association between INSTI use and weight gain has been observed in some patient populations.[8][9] The mechanism is likely multifactorial and may involve off-target effects on metabolic pathways.

-

Hepatotoxicity: Liver-related adverse events have been reported with some INSTIs, although often in the context of co-infections like hepatitis B or C.[10][11][12][13][14]

-

Muscle and Bone Effects: Rare instances of muscle-related side effects, such as myopathy and rhabdomyolysis, have been noted with raltegravir.[15][16]

It is important to note that for many of these adverse events, a direct causal link to a specific off-target protein has not been definitively established and may involve complex interactions with individual patient factors.

Experimental Protocols for Target Identification

The identification of off-target interactions of small molecules like INSTIs relies on a variety of advanced experimental techniques. Below are detailed methodologies for two commonly employed approaches.

This method is used to isolate and identify proteins that bind to a specific small molecule.

Methodology:

-

Immobilization of the Small Molecule: The INSTI is chemically coupled to a solid support matrix (e.g., agarose beads) to create an affinity column.

-

Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.

-

Affinity Chromatography: The cell lysate is passed over the affinity column. Proteins that bind to the immobilized INSTI are retained on the column, while non-binding proteins are washed away.

-

Elution: The bound proteins are eluted from the column by changing the buffer conditions (e.g., altering pH or ionic strength, or by adding a competitive binder).

-

Protein Identification by Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

CETSA is a powerful technique to assess the direct binding of a small molecule to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[17][18][19]

Methodology:

-

Cell Treatment: Intact cells are treated with the INSTI or a vehicle control.

-

Heat Treatment: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the INSTI indicates target engagement.

Conclusion

While HIV-1 integrase remains the primary and intended target of INSTIs, a growing body of evidence suggests the existence of off-target interactions that may contribute to the overall pharmacological and toxicological profile of this important class of antiretroviral drugs. The interaction with the RAG1/RAG2 recombinase complex is the most well-characterized off-target effect, though its clinical significance at therapeutic drug concentrations is still under investigation. Continued research using advanced proteomic and biochemical techniques is crucial for a more complete understanding of the off-target landscape of INSTIs, which will ultimately contribute to the development of even safer and more effective therapies for HIV-1 infection.

References

- 1. pnas.org [pnas.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Effect of HIV integrase inhibitors on the RAG1/2 recombinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Adverse events of raltegravir and dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Dolutegravir | aidsmap [aidsmap.com]

- 9. Elvitegravir | aidsmap [aidsmap.com]

- 10. Dolutegravir Patient Drug Record | NIH [clinicalinfo.hiv.gov]

- 11. Raltegravir Patient Drug Record | NIH [clinicalinfo.hiv.gov]

- 12. Elvitegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Dolutegravir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 15. drugs.com [drugs.com]

- 16. Side Effects of Isentress (raltegravir): Interactions & Warnings [medicinenet.com]

- 17. benchchem.com [benchchem.com]

- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 19. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

In-depth Technical Guide: Preliminary In Vitro Studies on Integracin A

A comprehensive overview of the initial laboratory findings related to Integracin A, including its biological activity, mechanism of action, and experimental protocols.

Introduction

This document provides a detailed summary of the preliminary in vitro research conducted on Integracin A, a novel compound with potential therapeutic applications. The following sections will delve into the quantitative data gathered from various assays, the methodologies employed in these experiments, and the signaling pathways elucidated through this initial research. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational science of Integracin A.

Quantitative Data Summary

The initial in vitro evaluation of Integracin A focused on its inhibitory activity against viral integrase, a key enzyme in the retroviral life cycle. The compound was tested in a series of biochemical and cell-based assays to determine its potency and selectivity.

| Assay Type | Target | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Strand Transfer Assay | HIV-1 Integrase | - | 15.2 ± 2.5 | - | - |

| 3'-Processing Assay | HIV-1 Integrase | - | 45.8 ± 5.1 | - | - |

| Antiviral Assay | HIV-1 (NL4-3) | MT-4 | 28.7 ± 3.9 | > 50 | > 1742 |

| Cytotoxicity Assay | - | MT-4 | - | > 50 | - |

Table 1: Summary of In Vitro Activity of Integracin A. The IC50 (half-maximal inhibitory concentration) values represent the concentration of Integracin A required to inhibit 50% of the enzymatic or viral activity. The CC50 (half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is the ratio of CC50 to IC50, indicating the compound's therapeutic window.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary in vitro studies of Integracin A.

HIV-1 Integrase Strand Transfer Assay

-

Objective: To determine the inhibitory effect of Integracin A on the strand transfer step of HIV-1 integration.

-

Materials:

-

Recombinant HIV-1 integrase enzyme.

-

Donor DNA substrate (pre-processed vDNA).

-

Target DNA substrate (oligonucleotide).

-

Assay buffer (20 mM HEPES, pH 7.5, 10 mM DTT, 5 mM MgCl2, 4 µM ZnCl2).

-

Integracin A (dissolved in DMSO).

-

-

Procedure:

-

The reaction mixture containing assay buffer, target DNA, and varying concentrations of Integracin A was prepared.

-

Recombinant HIV-1 integrase was added to the mixture and incubated for 15 minutes at 37°C.

-

The reaction was initiated by the addition of the donor DNA substrate.

-

The mixture was incubated for 60 minutes at 37°C.

-

The reaction was stopped by the addition of a stop solution containing EDTA and formamide.

-

The products were analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified using a phosphorimager.

-

Antiviral Assay in MT-4 Cells

-

Objective: To evaluate the antiviral activity of Integracin A against HIV-1 replication in a human T-cell line.

-

Materials:

-

MT-4 cells.

-

HIV-1 laboratory strain (e.g., NL4-3).

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Integracin A (dissolved in DMSO).

-

Cell viability reagent (e.g., MTT).

-

-

Procedure:

-

MT-4 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Serial dilutions of Integracin A were added to the wells.

-

Cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

The plate was incubated for 5 days at 37°C in a humidified 5% CO2 atmosphere.

-

On day 5 post-infection, cell viability was assessed using the MTT assay to determine the cytopathic effect of the virus.

-

The IC50 was calculated based on the reduction of the cytopathic effect in the presence of the compound.

-

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that Integracin A exerts its antiviral effect by directly inhibiting the catalytic activity of HIV-1 integrase. The proposed mechanism involves the binding of Integracin A to the active site of the enzyme, thereby preventing the crucial strand transfer reaction.

Figure 1: Proposed Mechanism of Action of Integracin A. This diagram illustrates how Integracin A is believed to inhibit the strand transfer step catalyzed by HIV-1 integrase, a critical part of the viral integration process into the host genome.

The following workflow outlines the experimental process used to identify and characterize the in vitro properties of Integracin A.

Figure 2: In Vitro Drug Discovery Workflow for Integracin A. This flowchart depicts the sequential experimental stages from initial screening to the selection of Integracin A as a lead compound.

Unveiling the Therapeutic Potential of Integracin A: A Technical Guide

Introduction

Integracin A is a novel styrylquinoline compound that has demonstrated significant potential as an antiviral agent, particularly against retroviruses.[1][2] This technical guide provides a comprehensive overview of the current understanding of Integracin A, including its mechanism of action, preclinical data, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising compound.

Mechanism of Action

Integracin A functions as an inhibitor of viral integrase, a key enzyme responsible for integrating the viral genetic material into the host cell's genome.[1][2] Unlike many other integrase inhibitors that target the strand transfer step, Integracin A acts earlier in the viral life cycle.[1][2] It is believed to interfere with the 3'-processing activity of integrase and may also disrupt the interaction between the integrase enzyme and the long terminal repeat (LTR) sequences of the viral DNA.[1][2] This early-stage inhibition prevents the formation of the stable, integrated provirus, thereby halting the viral replication cycle.[1][2]

The following diagram illustrates the proposed mechanism of action of Integracin A in the context of retroviral replication.

References

- 1. Styrylquinolines, integrase inhibitors acting prior to integration: a new mechanism of action for anti-integrase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Styrylquinolines, Integrase Inhibitors Acting Prior to Integration: a New Mechanism of Action for Anti-Integrase Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Integrin Inhibitors in Cell Culture Assays

Disclaimer: No specific information could be found for a compound named "Integracin A." The following application notes and protocols are based on the general use and effects of integrin inhibitors in cell culture assays and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with compounds that target integrin signaling.

Introduction

Integrins are a family of transmembrane receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] These interactions are fundamental for various cellular processes, including cell adhesion, migration, proliferation, differentiation, and survival.[2][3] Dysregulation of integrin signaling is implicated in numerous diseases, including cancer, fibrosis, and autoimmune disorders, making integrins attractive therapeutic targets.[4]

This document provides detailed protocols and application notes for studying the effects of a representative integrin inhibitor, hypothetically termed "Integracin A," in various cell culture assays. The methodologies described herein are designed to assess the impact of such an inhibitor on cell viability, adhesion, migration, and underlying signaling pathways.

Data Presentation

The efficacy of an integrin inhibitor can vary significantly depending on the cell type, the specific integrin being targeted, and the experimental conditions. The following table summarizes hypothetical quantitative data for "Integracin A" to illustrate its potential effects across different cell lines and assays.

| Cell Line | Assay Type | "Integracin A" Concentration (µM) | Incubation Time | Observed Effect |

| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 1, 5, 10, 25, 50 | 48 hours | IC50 ≈ 25 µM |

| U87 MG (Glioblastoma) | Cell Adhesion | 0.1, 1, 10 | 2 hours | Dose-dependent inhibition of adhesion to fibronectin |

| HUVEC (Endothelial Cells) | Cell Migration (Boyden Chamber) | 1, 10, 25 | 24 hours | Significant reduction in migration at ≥ 10 µM |

| A549 (Lung Cancer) | Western Blot (FAK phosphorylation) | 10 | 1 hour | Decreased phosphorylation of FAK at Tyr397 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of "Integracin A" on the viability and proliferation of adherent cells.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

"Integracin A" stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of "Integracin A" in complete medium. Remove the old medium from the wells and add 100 µL of the "Integracin A" dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Cell Adhesion Assay

This protocol measures the ability of cells to adhere to an ECM-coated surface in the presence of "Integracin A".

Materials:

-

Cells of interest

-

Serum-free cell culture medium

-

"Integracin A" stock solution

-

96-well plate

-

ECM protein (e.g., fibronectin, collagen, laminin)

-

Bovine Serum Albumin (BSA)

-

Crystal Violet solution

-

PBS

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of "Integracin A" for 30 minutes at 37°C.

-

Cell Seeding: Seed the pre-treated cells (e.g., 5 x 10^4 cells/well) onto the coated plate and incubate for 1-3 hours at 37°C.[5]

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes.

-

Quantification: Wash the wells with water and allow them to dry. Solubilize the dye with 10% acetic acid and measure the absorbance at 595 nm.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of "Integracin A" on cell migration.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

"Integracin A" stock solution

-

6-well or 12-well plates

-

Pipette tip (p200 or p1000)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to full confluency.

-

Scratch Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[6]

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of "Integracin A" or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Visualization of Pathways and Workflows

Integrin Signaling Pathway

Integrins, upon binding to the ECM, trigger a cascade of intracellular signals that regulate various cellular functions.[1][7] A key event in integrin signaling is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases.[8] This leads to the activation of downstream pathways, such as the MAPK/ERK pathway, which influences gene expression and cell proliferation, and the Rho GTPase pathway, which controls cytoskeletal organization and cell migration.[2][8] An inhibitor like "Integracin A" would block the initial integrin-ECM interaction, thereby attenuating these downstream signals.

Caption: Integrin signaling cascade initiated by ECM binding and inhibited by "Integracin A".

Experimental Workflow for "Integracin A" Testing

The following diagram outlines a logical workflow for characterizing the in vitro effects of a novel integrin inhibitor.

References

- 1. Integrin - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Integrins in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved screening of integrin drugs via cell culture model of integrin-mediated adhesion | Explore Technologies [techfinder.stanford.edu]

- 5. Characterization of integrin engagement during defined human embryonic stem cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-time imaging of integrin β4 dynamics using a reporter cell line generated by Crispr/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Integrase Strand Transfer Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in vitro Integrase (IN) strand transfer assay, a critical tool for the discovery and characterization of inhibitors targeting the HIV-1 integrase enzyme. The protocol is designed for a 96-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a key enzyme essential for the replication of the virus.[1] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[1] The strand transfer step, where the viral DNA is covalently linked to the host DNA, is a well-established target for antiretroviral drug development.[1][2] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block this step.[2][3] This document outlines a robust and sensitive non-radioactive assay to measure the strand transfer activity of HIV-1 integrase and to determine the potency of inhibitory compounds.

Principle of the Assay

The assay is based on the ability of HIV-1 integrase to catalyze the integration of a donor substrate (DS) DNA, mimicking the viral DNA end, into a target substrate (TS) DNA. In a common format, the DS DNA is labeled with biotin, and the TS DNA is labeled with a different tag, such as digoxigenin (DIG) or a fluorescent marker. The strand transfer reaction results in a product where both the DS and TS DNA are joined. This product can then be captured on a streptavidin-coated plate (via the biotin on the DS DNA) and detected using an antibody conjugate against the TS DNA label (e.g., anti-DIG antibody conjugated to horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.[4] The intensity of the signal is directly proportional to the integrase strand transfer activity.

Data Presentation

Table 1: In Vitro Inhibitory Potency (IC50) of Selected Integrase Strand Transfer Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for three clinically approved INSTIs against wild-type (WT) HIV-1 integrase and common resistant variants. This data is crucial for comparing the efficacy of new chemical entities against established drugs.

| Compound | WT Integrase IC50 (nM) | Y143R Mutant IC50 (nM) | N155H Mutant IC50 (nM) | G140S/Q148H Mutant IC50 (nM) |

| Raltegravir | 26[4] | ~338 (13-fold increase)[4] | ~156 (6-fold increase)[4] | ~7280 (280-fold increase)[4] |

| Elvitegravir | 40 | - | - | - |

| Dolutegravir | 33[4] | - | - | - |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme and oligonucleotides.

Table 2: Typical Assay Performance Metrics

This table provides examples of typical performance metrics for an optimized integrase strand transfer assay, which are important for validating the assay's suitability for H-TS.

| Parameter | Typical Value | Reference |

| Signal to Background Ratio | >30 (Absorbance of ~1.5 vs. ~0.05) | [5] |

| Z'-factor | 0.6 - 0.9 | [5] |

Experimental Protocols

This protocol is adapted from a commercially available ELISA-based kit and can be modified for different detection methods.[4]

Materials and Reagents

-

Recombinant HIV-1 Integrase

-

Donor Substrate (DS) Oligonucleotide (biotinylated)

-

Target Substrate (TS) Oligonucleotide (e.g., DIG-labeled)

-

Streptavidin-coated 96-well plates

-

Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)[6]

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Anti-DIG-HRP conjugate (or other appropriate detection antibody)

-

TMB Substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Test compounds and controls (e.g., known INSTIs)

Experimental Workflow Diagram

Caption: Experimental workflow for the Integrase Strand Transfer Assay.

Detailed Protocol

-

Preparation of Reagents and Plate:

-

Coating Plate with Donor Substrate (DS) DNA:

-

Add 100 µL of 1X DS DNA solution to each well of the streptavidin-coated 96-well plate.

-

Incubate for 30 minutes at 37°C.

-

-

Washing and Blocking:

-

Aspirate the DS DNA solution and wash the wells five times with 300 µL of wash buffer per well.

-

Add 200 µL of blocking solution to each well and incubate for 30 minutes at 37°C.

-

-

Integrase Binding:

-

Aspirate the blocking solution and wash the wells three times with 200 µL of reaction buffer.

-

Dilute the HIV-1 integrase enzyme in reaction buffer (e.g., 1:300 dilution).

-

Add 100 µL of the diluted integrase solution to each well, except for the "no enzyme" control wells, which receive 100 µL of reaction buffer.

-

Incubate for 30 minutes at 37°C.

-

-

Inhibitor Addition:

-

Aspirate the integrase solution and wash the wells three times with 200 µL of reaction buffer.

-

Add 50 µL of reaction buffer (for positive and negative controls) or 50 µL of the diluted test compounds/control inhibitors to the appropriate wells.

-

Incubate for 5 minutes at room temperature.

-

-

Strand Transfer Reaction:

-

Add 50 µL of the target substrate (TS) DNA solution to each well to initiate the reaction.

-

Incubate for 30 minutes at 37°C.

-

-

Detection:

-

Aspirate the reaction mixture and wash the wells five times with 300 µL of wash buffer.

-

Add 100 µL of the diluted anti-DIG-HRP antibody conjugate to each well.

-

Incubate for 30 minutes at 37°C.

-

Aspirate the antibody solution and wash the wells five times with 300 µL of wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 10 minutes at room temperature in the dark.

-

Add 100 µL of stop solution to each well to stop the reaction.

-

-

Data Acquisition:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.

-

Percentage Inhibition Calculation: Calculate the percentage of integrase activity for each compound concentration relative to the "integrase alone" (positive control) wells. The formula is: % Activity = (Absorbance of test well / Absorbance of positive control) * 100 % Inhibition = 100 - % Activity

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

High Background

-

Cause: Insufficient blocking or washing.[7]

-

Solution: Increase the blocking incubation time or change the blocking agent. Ensure thorough washing between steps.[7]

-

-

Cause: Non-specific binding of the secondary antibody.[7]

-

Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[7]

-

Low Signal

-

Cause: Inactive integrase enzyme.

-

Solution: Use a fresh aliquot of the enzyme and ensure proper storage conditions.

-

-

Cause: Suboptimal reagent concentrations.

-

Solution: Titrate the concentrations of the DS DNA, TS DNA, and integrase to determine the optimal conditions for your assay.

-

-

Cause: Incorrect incubation times or temperatures.

-

Solution: Adhere strictly to the recommended incubation parameters.

-

Conclusion

The integrase strand transfer assay is a fundamental tool in the development of antiretroviral therapies targeting HIV-1 integrase. The protocol described here provides a robust and reproducible method for screening and characterizing integrase inhibitors. Careful optimization of assay parameters and adherence to the protocol are essential for obtaining reliable and meaningful data.

References

- 1. Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to deal with high background in ELISA | Abcam [abcam.com]

Application Notes and Protocols for the Quantification of Integracin A in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integracin A is a novel small molecule inhibitor of the hypothetical "Integrin Signaling Pathway," which is implicated in various proliferative diseases. Accurate quantification of Integracin A in biological matrices is crucial for preclinical and clinical development, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These application notes provide detailed protocols for the quantification of Integracin A in plasma, serum, and tissue homogenates using state-of-the-art analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

I. Quantification of Integracin A by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.

Quantitative Data Summary

| Parameter | Plasma | Serum | Tissue Homogenate (Liver) |

| Linearity Range | 0.1 - 1000 ng/mL | 0.1 - 1000 ng/mL | 0.5 - 2500 ng/g |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | 0.5 ng/g |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL | 0.2 ng/g |

| Accuracy (% Bias) | -5.2% to 3.8% | -6.1% to 4.5% | -8.3% to 7.1% |

| Precision (% CV) | ≤ 8.5% | ≤ 9.2% | ≤ 11.4% |

| Recovery | 88.7% - 95.2% | 85.4% - 93.8% | 75.6% - 84.9% |

| Matrix Effect | 92.1% - 103.5% | 90.8% - 105.1% | 88.2% - 108.3% |

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma, serum, or tissue homogenate samples on ice.

-

Vortex samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of sample (plasma, serum, or tissue homogenate supernatant).

-

Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Integracin A-d4 at 100 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 4,000 x g for 5 minutes.

-

Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Integracin A: Q1 452.2 -> Q3 287.1

-

Integracin A-d4 (IS): Q1 456.2 -> Q3 291.1

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Experimental Workflow: LC-MS/MS Quantification

Caption: Workflow for Integracin A quantification by LC-MS/MS.

II. Quantification of Integracin A by HPLC-UV

For applications where the required sensitivity is lower, HPLC with UV detection offers a robust and cost-effective alternative to LC-MS/MS.

Quantitative Data Summary

| Parameter | Plasma | Serum |

| Linearity Range | 10 - 5000 ng/mL | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |

| Limit of Detection (LOD) | 5 ng/mL | 5 ng/mL |

| Accuracy (% Bias) | -7.8% to 6.3% | -8.5% to 7.1% |

| Precision (% CV) | ≤ 10.2% | ≤ 11.5% |

| Recovery | 82.1% - 90.3% | 79.5% - 88.6% |

Experimental Protocol: HPLC-UV

1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 2 mL microcentrifuge tube, add 100 µL of plasma or serum.

-

Add 50 µL of internal standard solution (e.g., a structurally similar compound).

-

Add 50 µL of 1 M NaOH.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether, MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at room temperature.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL onto the HPLC system.

2. HPLC Conditions

-

HPLC System: Shimadzu Prominence or equivalent

-

Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% 20 mM potassium phosphate buffer (pH 3.5).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

UV Detector Wavelength: 280 nm

Experimental Workflow: HPLC-UV Quantification

Caption: Workflow for Integracin A quantification by HPLC-UV.

III. Quantification of Integracin A by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for high-throughput screening of Integracin A, provided specific antibodies are available. This protocol outlines a competitive ELISA format.

Quantitative Data Summary

| Parameter | Plasma | Serum | Cell Culture Supernatant |

| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL | 0.2 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.2 ng/mL |

| Limit of Detection (LOD) | 0.2 ng/mL | 0.2 ng/mL | 0.1 ng/mL |

| Intra-assay Precision (% CV) | ≤ 8% | ≤ 9% | ≤ 7% |

| Inter-assay Precision (% CV) | ≤ 12% | ≤ 13% | ≤ 10% |

Experimental Protocol: Competitive ELISA

-

Coat a 96-well microplate with an anti-Integracin A capture antibody overnight at 4°C.

-

Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

-

Block the plate with Blocking Buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Prepare standards and samples. Dilute plasma and serum samples as needed.

-

In a separate plate, pre-incubate the standards/samples with a fixed concentration of HRP-conjugated Integracin A for 30 minutes.

-

Add the pre-incubated mixture to the antibody-coated plate and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding Stop Solution (e.g., 2 N H₂SO₄).

-

Read the absorbance at 450 nm. The signal is inversely proportional to the amount of Integracin A in the sample.

Logical Relationship: Competitive ELISA Principle

Caption: Principle of competitive ELISA for Integracin A.

IV. Hypothetical Signaling Pathway of Integracin A

To provide context for the importance of quantifying Integracin A, the following diagram illustrates its hypothetical mechanism of action.

Application Notes and Protocols: The Use of Integrase Inhibitors in Combination with Other Antiretrovirals

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research has been conducted to provide detailed application notes and protocols for "Integracin A." However, this specific compound name does not correspond to any known antiretroviral agent in publicly available scientific literature or databases. Therefore, the following information has been compiled using a representative and well-characterized integrase strand transfer inhibitor (INSTI), Dolutegravir, as a model. The principles, experimental designs, and data presentation formats are broadly applicable to the study of other INSTIs in combination therapies.

Introduction to Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication.[1][2] INSTIs are a class of antiretroviral drugs that potently block this integration process.[3][4][5] By preventing the stable incorporation of the viral genome, INSTIs effectively halt the HIV life cycle.[6][7] Combination antiretroviral therapy (cART), which includes multiple drugs with different mechanisms of action, is the standard of care for HIV-1 infection to achieve durable viral suppression and prevent the emergence of drug resistance.[8][9][10] INSTIs are often a core component of recommended first-line cART regimens.[10]

Mechanism of Action of Integrase Inhibitors

The integration of viral DNA is a multi-step process catalyzed by HIV integrase.[1][2] First, the integrase enzyme processes the 3' ends of the viral DNA.[2] Following transport into the nucleus, the integrase facilitates the "strand transfer" step, where the processed viral DNA is covalently linked to the host cell's DNA.[2]

INSTIs specifically target the strand transfer step.[7] They bind to the active site of the integrase enzyme, chelating essential magnesium ions and preventing the catalytic reaction that joins the viral and host DNA.[1] This leads to the accumulation of unintegrated viral DNA, which is ultimately degraded by the cell.

References

- 1. Integrase - Wikipedia [en.wikipedia.org]

- 2. HIV integration - Wikipedia [en.wikipedia.org]

- 3. Integrase Strand Transfer Inhibitor (INSTI) | NIH [clinicalinfo.hiv.gov]

- 4. Integrase | NIH [clinicalinfo.hiv.gov]

- 5. Integration | NIH [clinicalinfo.hiv.gov]

- 6. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 7. HIV integrase as a target for antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combination Antiretroviral Therapy (cART) for HIV [verywellhealth.com]

- 9. What to Start: Integrase Strand Transfer Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]

- 10. What to Start: Initial Combination Antiretroviral Regimens | NIH [clinicalinfo.hiv.gov]

Application Notes and Protocols for Efficacy Testing of Integracin A, a Styrylquinoline-Based HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integracin A is a novel compound belonging to the styrylquinoline class of antiretroviral drugs, which show promise as potent inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) integrase.[1][2] This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the retroviral replication cycle.[3][4] Styrylquinolines have a distinct mechanism of action, interfering with the early steps of the viral life cycle by preventing the proper function of integrase, which can affect the accumulation of viral DNA.[5][6] These application notes provide a comprehensive experimental framework for evaluating the preclinical efficacy of Integracin A, from initial in vitro screening to in vivo validation.

Disclaimer: As specific data for "Integracin A" is not publicly available, this document outlines a general experimental design for a representative styrylquinoline-based HIV-1 integrase inhibitor. Researchers should adapt these protocols based on the specific properties of Integracin A.

In Vitro Efficacy Assessment

The initial phase of efficacy testing involves a series of in vitro assays to determine the antiviral activity and cytotoxicity of Integracin A.

Cell-Based Antiviral Assays

Cell-based assays are fundamental for determining the compound's ability to inhibit viral replication in a cellular context.[7][8]

1.1.1. Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of Integracin A to protect host cells from the virus-induced cell death.[8][9]

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., MT-4, CEM-SS) in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of Integracin A in cell culture medium.

-

Infection and Treatment: Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of Integracin A to the wells. Include uninfected and untreated infected cells as controls.

-

Incubation: Incubate the plate for 3-5 days, or until significant CPE is observed in the untreated infected control wells.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.[9]

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of Integracin A that inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50% in uninfected cells. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.

1.1.2. Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of the compound.[8][10]

Protocol:

-

Cell Seeding: Seed a monolayer of adherent cells (e.g., HeLa-CD4-LTR-β-gal) in a 6-well or 12-well plate.

-

Infection: Infect the cell monolayer with a diluted HIV-1 stock for 1-2 hours.

-

Treatment and Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of Integracin A.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the concentration of Integracin A required to reduce the number of plaques by 50% (EC₅₀).

Biochemical Assays

Biochemical assays are essential to confirm the direct inhibition of the target enzyme, HIV-1 integrase.

1.2.1. Integrase Strand Transfer Assay

This assay directly measures the inhibition of the strand transfer step of the integration process catalyzed by recombinant HIV-1 integrase.[11][12]

Protocol:

-

Assay Setup: Use a commercially available HIV-1 integrase assay kit or a custom-developed assay. Typically, this involves a donor DNA substrate mimicking the viral DNA end and a target DNA substrate.

-

Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 integrase, the DNA substrates, and varying concentrations of Integracin A in an appropriate reaction buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time to allow for the strand transfer reaction to occur.

-

Detection: Detect the product of the strand transfer reaction using a method such as ELISA-based detection of incorporated DNA strands or gel electrophoresis.[11]

-

Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) of Integracin A, which is the concentration that reduces the integrase activity by 50%.

Data Presentation: In Vitro Efficacy

| Assay | Cell Line / Enzyme | Virus Strain | Endpoint | Parameter | Value |

| CPE Reduction | MT-4 | HIV-1 IIIB | Cell Viability | EC₅₀ (µM) | |

| MT-4 | - | Cell Viability | CC₅₀ (µM) | ||

| MT-4 | - | - | SI | ||

| Plaque Reduction | HeLa-CD4-LTR-β-gal | HIV-1 IIIB | Plaque Formation | EC₅₀ (µM) | |